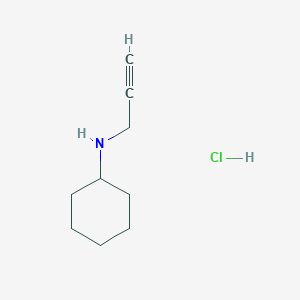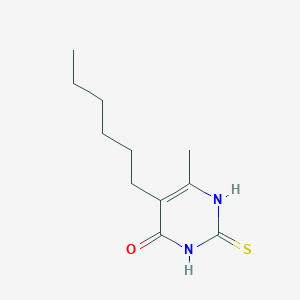
5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystal Structure of Lipophilic Antifolates
The structural properties of 5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one derivatives have been studied for their relevance in antineoplastic activity. These derivatives include a variety of analogs crystallizing in specific space groups, with detailed molecular packing analyses revealing variations in the alkyl chain conformations (Sutton & Cody, 1988).
Hydrazinolysis of Heterocyclic Compounds
Research on the hydrazinolysis of this compound and its derivatives has demonstrated several reaction pathways, leading to the formation of various compounds. These reactions suggest a preliminary reductive sequence and represent a unique type of ring transformation of pyrimidines (Dickinson & Jacobsen, 1975).
Supramolecular Structures of Organotin Complexes
Research on triorganotin(IV) complexes involving this compound highlights significant π⋯π stacking and C–H⋯π interactions. These interactions stabilize the structures of these complexes, offering insights into their potential applications (Ma, Tian, & Zhang, 2006).
Spectrophotometric Detection Using Gold Nanoparticles
A novel colorimetric method has been developed for detecting this compound, utilizing gold nanoparticles. This approach leverages the affinity of thiol-containing molecules for gold nanoparticles, resulting in significant changes in the plasmon band, useful for spectrophotometric determinations (Hormozi-Nezhad & Ghayyem, 2014).
Synthesis of Organotin Polymers
A study on the solvothermal synthesis of organotin polymers using this compound as a ligand reveals the formation of novel one-dimensional infinite polymeric chain complexes. These complexes involve high centrosymmetric units, showcasing the potential for creating new materials with specific structural properties (Ma, Tian, & Zhang, 2006).
Propiedades
IUPAC Name |
5-hexyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-3-4-5-6-7-9-8(2)12-11(15)13-10(9)14/h3-7H2,1-2H3,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIKKXZRDBZPEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(NC(=S)NC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318373.png)
![Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318376.png)
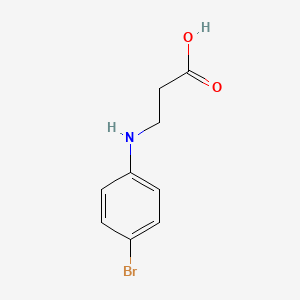
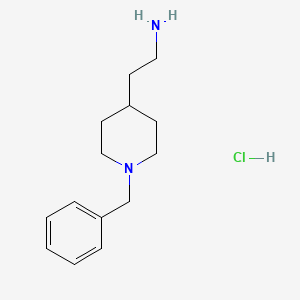
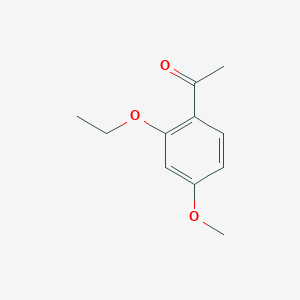
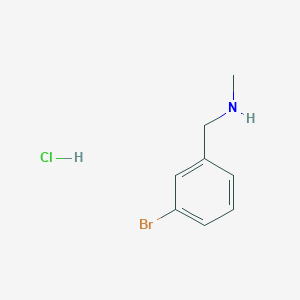

![(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1318417.png)

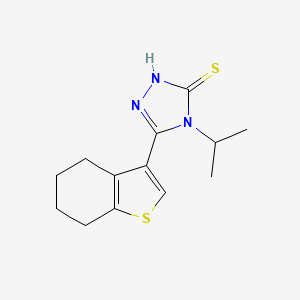
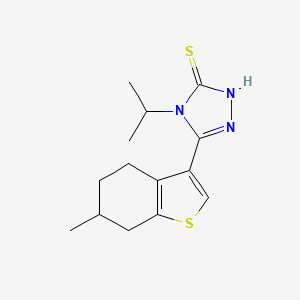
![[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride](/img/structure/B1318429.png)

